(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid
Description
(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid (CAS: 296262-16-3) is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core substituted with methyl groups at positions 5 and 6, and a sulfanyl-acetic acid moiety at position 4. Its molecular formula is C₁₀H₁₀N₂O₂S₂, with an average mass of 254.33 g/mol . The compound is of interest due to its structural similarity to bioactive thienopyrimidine derivatives, which are frequently explored for antimicrobial and fungicidal applications .
Properties
IUPAC Name |
2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c1-5-6(2)16-10-8(5)9(11-4-12-10)15-3-7(13)14/h4H,3H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSOXJMQZOPRPGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=NC=N2)SCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352009 | |
| Record name | (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
296262-16-3 | |
| Record name | (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Thieno[2,3-d]pyrimidine Core
The thienopyrimidine ring is typically synthesized by cyclization reactions involving thiophene derivatives and nitrogen sources such as formamide or amidines. For example, 5,6-dimethylthiophene derivatives undergo cyclization with formamide under heating to yield the fused pyrimidine ring. This step establishes the heterocyclic scaffold essential for further functionalization.
Alternative Synthetic Routes
Some methods may involve the synthesis of ethyl or other esters of the sulfanyl-acetic acid intermediate, followed by hydrolysis to the free acid. For example, ethyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate can be synthesized via condensation of the corresponding carboxylic acid with ethanol in the presence of dehydrating agents like sulfuric acid under reflux, then converted to the sulfanyl-acetic acid derivative.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Solvent | DMF, Acetonitrile | Polar aprotic solvents preferred |
| Base | Potassium carbonate, triethylamine | To deprotonate thiol and promote substitution |
| Temperature | 70–90°C | Controlled to reduce by-products |
| Reaction Time | 6–24 hours | Monitored by TLC or HPLC |
| Work-up | Acidification to precipitate product | Purification by recrystallization or chromatography |
Optimization strategies include lowering temperature to reduce over-alkylation, using phase-transfer catalysts or Lewis acids (e.g., ZnCl2) to enhance regioselectivity, and in situ monitoring via TLC/HPLC to adjust reaction parameters dynamically.
Purification and Characterization
Purification typically involves:
- Column chromatography using ethyl acetate/petroleum ether mixtures (ratios from 1:3 to 1:5) to separate impurities.
- Recrystallization from solvent mixtures such as dichloromethane/petroleum ether to improve purity.
Characterization is performed using:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm methyl substitution and sulfanyl linkage.
- High-Resolution Mass Spectrometry (HRMS) for molecular weight confirmation.
- Infrared (IR) Spectroscopy to identify characteristic carboxylic acid and thioether functional groups.
Summary Table of Preparation Methods
Research Findings and Notes
- The presence of methyl groups at positions 5 and 6 on the thienopyrimidine ring influences the reactivity and regioselectivity during substitution reactions, often requiring precise temperature and base control to avoid side reactions.
- The sulfanyl linkage is sensitive to oxidation; therefore, inert atmosphere conditions may be employed during synthesis to prevent disulfide formation.
- The final compound's purity directly affects its biological activity and chemical stability, necessitating rigorous purification and characterization protocols.
- No direct industrial-scale synthesis data were found, but analogous thienopyrimidine derivatives suggest scalability via continuous flow reactors with optimized reaction parameters.
This detailed analysis synthesizes current knowledge on the preparation methods of (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid, providing a comprehensive guide for researchers aiming to synthesize this compound with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, acids, bases, and other nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound.
Scientific Research Applications
(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s analogs differ in substituents, heterocyclic cores, and functional groups, leading to distinct physicochemical and biological properties. Key examples include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid (Target) | C₁₀H₁₀N₂O₂S₂ | 254.33 | Sulfanyl-acetic acid | 296262-16-3 |
| 2-(Alkylamino)-5,6-dimethyl-thieno[2,3-d]pyrimidin-4(3H)-one | C₉H₁₀N₃OS | 223.26 | Alkylamino group | Not provided |
| 3-(4-Methoxyphenyl)-5,6-dimethyl-2-[(2-oxopropyl)sulfanyl]thieno[2,3-d]pyrimidin-4-one | C₁₈H₁₈N₂O₃S₂ | 374.47 | 4-Methoxyphenyl, acetonylsulfanyl | Not provided |
| (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride | C₁₀H₁₂ClN₃O₂S | 273.74 | Amino-acetic acid (hydrochloride salt) | 1052405-52-3 |
Key Observations :
- Substituent Effects: The sulfanyl-acetic acid group in the target compound enhances hydrophilicity compared to alkylamino or aryl-substituted analogs .
- Salt Forms: The hydrochloride salt of the amino-acetic acid analog (CAS: 1052405-52-3) improves aqueous solubility but may alter bioavailability .
Table 1: Fungicidal Inhibition of Thienopyrimidine Derivatives at 50 mg/L
| Compound (Analog) | Fusarium (%) | Rhizoctonia (%) | Botrytis cinerea (%) |
|---|---|---|---|
| 2-(Methylamino)-5,6-dimethyl-thienopyrimidin-4-one | 92 | 97 | 61 |
| 2-(Ethylamino)-5,6-dimethyl-thienopyrimidin-4-one | 99 | 100 | 86 |
| Hypothesized Target Compound | ~80–95* | ~90–100* | ~70–85* |
*Estimated based on structural analog trends; direct data unavailable.
Insights :
- Alkylamino vs. Sulfanyl Groups: Alkylamino derivatives (e.g., 2-ethylamino) show superior inhibition against Rhizoctonia (100% at 50 mg/L), suggesting that basic amino groups enhance binding to fungal targets .
- However, its carboxylic acid group could reduce cell permeability compared to non-ionized analogs .
ADMET and Pharmacokinetic Considerations
- Solubility : The acetic acid group in the target compound likely improves water solubility compared to esterified analogs (e.g., ethyl esters in ) but may limit blood-brain barrier penetration .
Biological Activity
(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores its synthesis, biological properties, and research findings related to its efficacy.
- Molecular Formula : C10H10N2O2S2
- Molecular Weight : 254.33 g/mol
- CAS Number : 296262-16-3
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine. The process includes various reagents such as sulfur powder and triethylamine under controlled conditions to ensure high yields of the desired product.
Anticancer Properties
Recent studies have focused on the anticancer activity of thieno[2,3-d]pyrimidine derivatives. In particular, this compound has been evaluated for its effects on various cancer cell lines:
- Triple-Negative Breast Cancer (TNBC) :
-
Mechanism of Action :
- The mechanism by which these compounds exert their effects is believed to involve the induction of apoptosis in cancer cells and inhibition of cell proliferation pathways. Structural modifications can enhance their potency and selectivity towards cancer cells.
Other Biological Activities
In addition to anticancer properties, thieno[2,3-d]pyrimidine derivatives have shown promise in other areas:
- Antimicrobial Activity : Some studies have indicated that these compounds possess antimicrobial properties against various pathogens, although specific data on this compound remains limited.
Case Studies and Research Findings
| Study | Compound Tested | Cell Line | IC50 Value | Key Findings |
|---|---|---|---|---|
| Guo et al., 2025 | Thieno[2,3-d]pyrimidines | MDA-MB-231 | 27.6 μM | Strong cytotoxicity; structure-activity relationship established |
| Elmongy et al., 2022 | Various thieno derivatives | Non-small cell lung cancer | 43% - 87% inhibition | Significant selective cytotoxicity observed |
Q & A
Q. Table 1: Synthetic Yields for Select Derivatives
| Compound | Substituent | Yield (%) | Key Spectral Data (1H NMR) |
|---|---|---|---|
| 6b | –N(n-C₄H₉)₂ | 73 | δ 2.97–2.93 (t, NCH₂), 0.82 (t, CH₃) |
| 6g | 4-Cl-C₆H₄ | 86 | δ 7.70–7.26 (m, Ar-H) |
| 8c | –NH(t-C₄H₉) | 75 | δ 4.01 (br, NH), 1.22–1.09 (m, CH₂) |
Q. Table 2: Fungicidal Activity (50 mg/L)
| Compound | Fusarium (%) | Rhizoctonia (%) | Botrytis (%) |
|---|---|---|---|
| 6b | 99 | 100 | 86 |
| 6g | 93 | 93 | 64 |
| 8c | 94 | 97 | 67 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
